molecular formula C13H10F3NO2 B6415757 4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% CAS No. 1261895-18-4

4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95%

Cat. No. B6415757
CAS RN: 1261895-18-4
M. Wt: 269.22 g/mol
InChI Key: YYASHFKSFVRLLX-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine, abbreviated as 4-OH-2-MTP, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a white crystalline solid that is soluble in water and has a melting point of 191-193°C. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

4-OH-2-MTP has been studied for its potential applications in a variety of scientific research areas. It has been shown to possess anti-inflammatory, antioxidant, and antifungal properties, which makes it a promising candidate for use in the treatment of various diseases. Additionally, it has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This could make it a useful tool for studying the effects of prostaglandins on various biological processes.

Mechanism of Action

The exact mechanism of action of 4-OH-2-MTP is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, it is believed to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This could explain its anti-inflammatory and antifungal effects.
Biochemical and Physiological Effects
4-OH-2-MTP has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that it has potent anti-inflammatory and antioxidant properties, as well as antifungal activity. Additionally, it has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This could explain its potential therapeutic effects in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-OH-2-MTP has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is stable under a variety of conditions, making it suitable for long-term storage. However, it is important to note that it is not approved for human use and should only be used in laboratory experiments.

Future Directions

There are a variety of potential future directions for 4-OH-2-MTP. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of various diseases. Additionally, it could be studied for its potential use as an inhibitor of cyclooxygenase-2, which could lead to the development of novel drugs for the treatment of inflammation and other diseases. Additionally, further research could be conducted to investigate its potential use as an antioxidant and antifungal agent. Finally, it could be studied for its potential use in other laboratory experiments, such as in the synthesis of other compounds.

Synthesis Methods

4-OH-2-MTP can be synthesized via a multi-step process that involves the reaction of various chemicals and reagents. The first step involves the reaction of 2-methoxy-5-trifluoromethylphenylacetic acid with potassium carbonate. This reaction produces a potassium salt of 2-methoxy-5-trifluoromethylphenylacetic acid. The second step involves the reaction of this salt with 4-hydroxy-2-pyridinecarboxaldehyde. This reaction produces 4-hydroxy-2-(2-methoxy-5-trifluoromethylphenyl)pyridine. The final step involves the purification of the compound by recrystallization.

properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-12-3-2-8(13(14,15)16)6-10(12)11-7-9(18)4-5-17-11/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYASHFKSFVRLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692778
Record name 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261895-18-4
Record name 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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